molecular formula C40H54O B1366369 Anhydrolutein III

Anhydrolutein III

Cat. No.: B1366369
M. Wt: 550.9 g/mol
InChI Key: BMQNSHDVIYZULR-FKKUPVFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydrolutein III is a carotenoid compound derived from lutein through oxidation and dehydration reactions. It is known for its protective effects on the human retina, potentially reducing the risk of age-related macular degeneration (AMD) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrolutein III can be synthesized from lutein by reacting it with a catalytic amount of acid. This reaction typically occurs in an alcohol at elevated temperatures. The process involves the dehydration of lutein to form a mixture of anhydroluteins, with anhydrolutein-III being a significant component .

Industrial Production Methods: In industrial settings, the production of anhydrolutein-III involves the use of borane-amine complexes (e.g., borane-trimethylamine) as hydride donors. The reaction is carried out in a chlorinated solvent, such as dichloromethane, at ambient temperature .

Chemical Reactions Analysis

Types of Reactions: Anhydrolutein III undergoes various chemical reactions, including oxidation and dehydration . These reactions are crucial for its formation from lutein.

Common Reagents and Conditions:

Major Products Formed: The primary product of these reactions is anhydrolutein-III itself, along with other anhydroluteins like anhydrolutein-I and anhydrolutein-II .

Mechanism of Action

Anhydrolutein III exerts its effects primarily through its antioxidant properties. It reacts with active oxygen species, producing biologically active degradation products. Additionally, it inhibits the peroxidation of membrane phospholipids and reduces lipofuscin formation, contributing to its protective effects on the retina .

Properties

Molecular Formula

C40H54O

Molecular Weight

550.9 g/mol

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol

InChI

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-26,36,41H,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1

InChI Key

BMQNSHDVIYZULR-FKKUPVFPSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C=CCC2(C)C)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CCC2(C)C)C)C)C

Origin of Product

United States

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